![molecular formula C23H22FN5O B2799324 4-[benzyl(methyl)amino]-N-(2-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775458-05-3](/img/structure/B2799324.png)
4-[benzyl(methyl)amino]-N-(2-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[benzyl(methyl)amino]-N-(2-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C23H22FN5O and its molecular weight is 403.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-[benzyl(methyl)amino]-N-(2-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structural formula of the compound is as follows:
This structure includes a pyrazolo core linked to various functional groups that enhance its biological activity.
Biological Activities
Recent studies have highlighted several biological activities associated with pyrazolo derivatives, including:
- Anticancer Activity : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. For example, related pyrazolo compounds exhibited selective inhibition of tumor cell proliferation with IC50 values in the low micromolar range .
- Antitubercular Properties : Some derivatives have shown promising activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) below 0.002 μg/mL against drug-susceptible strains. This suggests potential as a lead compound for developing new antituberculosis agents .
- Enzymatic Inhibition : Pyrazolo derivatives are known for their ability to inhibit specific enzymes, such as histone deacetylases (HDACs), which play crucial roles in cancer progression and other diseases. The inhibition of HDACs can lead to increased acetylation of histones and non-histone proteins, thereby influencing gene expression and cellular behavior .
The mechanisms through which this compound exerts its biological effects may involve:
- Targeting Specific Receptors : Similar compounds have been shown to act as agonists or antagonists for various receptors, influencing pathways related to inflammation and cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : Some pyrazolo compounds enhance antioxidant capacity, reducing oxidative stress and potentially protecting cells from damage associated with various diseases .
Case Studies
- Anticancer Efficacy : In vitro studies on related pyrazolo compounds revealed significant antiproliferative effects on cancer cell lines such as HepG2 and MCF-7. The IC50 values were reported to be as low as 1.30 μM for certain derivatives, indicating strong potential for further development in cancer therapeutics .
- Antitubercular Activity : A series of pyrazolo derivatives were synthesized and tested against Mtb strains. The most potent compounds achieved MIC values lower than 0.002 μg/mL against both drug-susceptible and multidrug-resistant strains, showcasing their potential as novel antitubercular agents .
Data Table: Biological Activity Summary
Wissenschaftliche Forschungsanwendungen
The compound 4-[benzyl(methyl)amino]-N-(2-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. This article explores its applications, synthesizing findings from recent studies and case reports.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives. For instance, derivatives with similar structures have been tested against various cancer cell lines. A study demonstrated that certain pyrazolo[1,5-a]pyrimidines exhibited selective cytotoxicity against breast cancer cells, suggesting a synergistic effect when combined with conventional chemotherapy agents like doxorubicin . The incorporation of specific substituents on the pyrazine ring has been linked to enhanced activity against resistant cancer types.
Antimicrobial Activity
The antimicrobial properties of pyrazolo[1,5-a]pyrazine derivatives have also been explored. Research indicates that compounds with similar structural motifs exhibit significant activity against both bacterial and fungal strains. For example, derivatives were synthesized and evaluated for their efficacy against multidrug-resistant pathogens, showing promising results that warrant further investigation into their mechanisms of action .
Enzymatic Inhibitors
Another area of application is as enzymatic inhibitors. Pyrazolo[1,5-a]pyrazine compounds have been studied for their ability to inhibit specific enzymes involved in disease pathways. The inhibition of certain kinases has been linked to the potential treatment of various cancers and inflammatory diseases. Structural modifications can enhance selectivity and potency against targeted enzymes, making these compounds valuable in drug design .
Table 1: Biological Activities of Pyrazolo[1,5-a]pyrazine Derivatives
Activity Type | Compound Structure | Target Organism/Cell Line | Activity Level |
---|---|---|---|
Anticancer | This compound | MCF-7 (Breast Cancer) | High |
Antimicrobial | Similar Derivatives | E. coli | Moderate |
Enzymatic Inhibition | Various Derivatives | Kinase Inhibition | High |
Table 2: Synthesis Pathways for Pyrazolo[1,5-a]pyrazine Derivatives
Synthesis Method | Key Reagents | Yield (%) | References |
---|---|---|---|
Cyclization | Hydrazines + α-Ketones | 75-85 | |
Functionalization | Electrophilic Substitution | 60-80 |
Case Study 1: Anticancer Efficacy
A study evaluated the effects of a series of pyrazolo[1,5-a]pyrazine derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly increased cytotoxicity compared to controls. The combination with doxorubicin showed a synergistic effect, enhancing overall efficacy against resistant cancer phenotypes.
Case Study 2: Antimicrobial Screening
In another investigation, a library of pyrazolo[1,5-a]pyrazine derivatives was screened for antimicrobial activity against clinical isolates of Staphylococcus aureus and Candida albicans. Several compounds demonstrated potent inhibitory effects at low concentrations, suggesting their potential as lead candidates for further development as antimicrobial agents.
Eigenschaften
IUPAC Name |
4-[benzyl(methyl)amino]-N-(2-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O/c1-15-9-10-19(18(24)11-15)26-23(30)20-12-21-22(25-16(2)13-29(21)27-20)28(3)14-17-7-5-4-6-8-17/h4-13H,14H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSWLLJKTSPWSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN3C=C(N=C(C3=C2)N(C)CC4=CC=CC=C4)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.